molecular formula C25H20ClNO5 B4955753 (3Z)-5-(4-tert-butylphenyl)-3-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]furan-2-one

(3Z)-5-(4-tert-butylphenyl)-3-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]furan-2-one

Cat. No.: B4955753
M. Wt: 449.9 g/mol
InChI Key: PRJDFZSNMWZWRH-VBKFSLOCSA-N
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Description

(3Z)-5-(4-tert-butylphenyl)-3-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]furan-2-one is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(4-tert-butylphenyl)-3-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]furan-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylbenzaldehyde with 2-chloro-5-nitrofuran-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the final product. The reaction conditions often require precise control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice, catalyst concentration, and reaction time, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-(4-tert-butylphenyl)-3-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]furan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.

    Substitution: Halogenation reactions can introduce halogen atoms into the furan ring, while nucleophilic substitution can replace existing functional groups with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted furans.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-5-(4-tert-butylphenyl)-3-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]furan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its ability to interact with specific biological targets makes it a valuable tool for probing biochemical pathways.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (3Z)-5-(4-tert-butylphenyl)-3-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]furan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3Z)-5-(4-tert-butylphenyl)-3-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]furan-2-one stands out due to its complex structure and diverse functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(3Z)-5-(4-tert-butylphenyl)-3-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO5/c1-25(2,3)17-6-4-15(5-7-17)23-13-16(24(28)32-23)12-19-9-11-22(31-19)20-14-18(27(29)30)8-10-21(20)26/h4-14H,1-3H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJDFZSNMWZWRH-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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